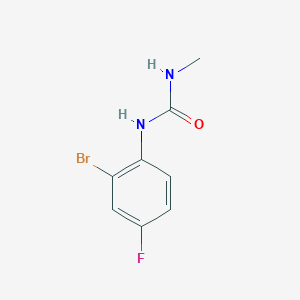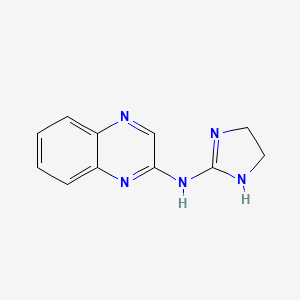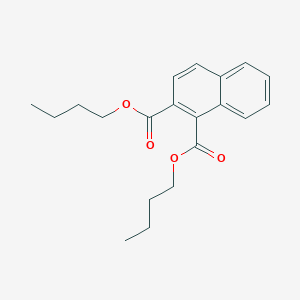
Dibutyl naphthalene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl naphthalene-1,2-dicarboxylate is an organic compound with the chemical formula C20H24O4. It is a type of ester derived from naphthalene-1,2-dicarboxylic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Dibutyl naphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and plasticizing properties.
Wirkmechanismus
The mechanism by which dibutyl naphthalene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can interact with proteins and enzymes, potentially altering their activity. Additionally, the naphthalene core can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid instead of naphthalene-1,2-dicarboxylic acid.
Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl naphthalene-1,2-dicarboxylate: Similar naphthalene-based ester but with methyl groups.
Uniqueness
Dibutyl naphthalene-1,2-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to phthalate-based esters. Its higher molecular weight and aromatic structure contribute to its stability and effectiveness as a plasticizer in high-performance materials.
Eigenschaften
CAS-Nummer |
249299-73-8 |
|---|---|
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
dibutyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-3-5-13-23-19(21)17-12-11-15-9-7-8-10-16(15)18(17)20(22)24-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
BSALDGPEFGOAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


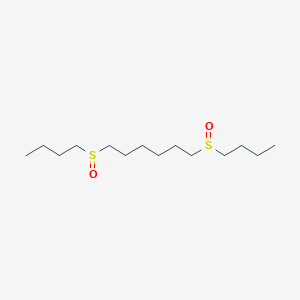
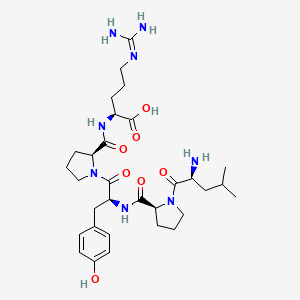
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
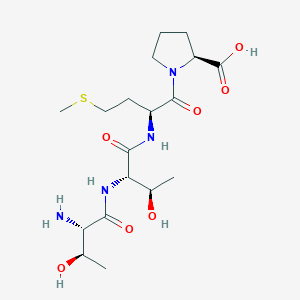
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)
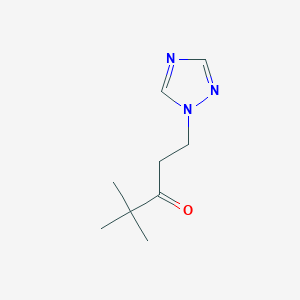
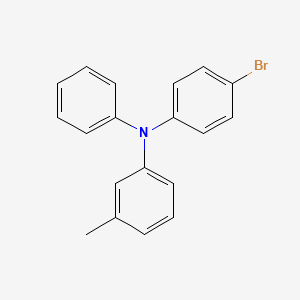
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)
